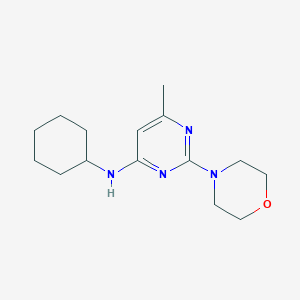
N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds structurally related to "N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" involves strategies like fluoride displacement on bismethanesulfonate salts and the use of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine in alcohol or hexamethylphosphoramide. Such methods are developed for efficient and rapid synthesis, yielding high purity products suitable for further applications, such as radiolabeling for positron emission tomography studies (Kiesewetter & Costa, 1993).
Molecular Structure Analysis
The molecular structure of related compounds often showcases specific conformational characteristics, such as the chair conformation observed in piperazine rings. These conformations are crucial for understanding the interaction with biological targets. For instance, studies on "1-[Bis(4-fluorophenyl)methyl]-4-[2-(naphthalen-2-yloxy)ethyl]piperazine" revealed specific geometric configurations that are fundamental for receptor binding and pharmacological activity (Zhong & Wu, 2012).
Chemical Reactions and Properties
The chemical reactions involving compounds with the piperazine backbone, such as N-alkylation, are pivotal for modifying their chemical properties and enhancing their biological activity. The reactivity of these compounds under various conditions can lead to the development of new molecules with potential therapeutic applications (Williams et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for the formulation and delivery of potential therapeutic agents. X-ray diffraction studies and other analytical techniques are used to elucidate the crystal structure and assess the stability of these compounds (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, like reactivity towards different functional groups, play a significant role in the synthesis and application of these compounds. Studies have shown that modifications in the molecular structure can significantly affect their binding affinity and selectivity towards different receptors, influencing their potential use in various therapeutic areas (Gan et al., 2003).
科学的研究の応用
Synthesis and Chemical Properties
Several studies have focused on the synthesis of compounds related to N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, highlighting their potential applications in the development of new chemical entities. For example, research on the preparation of new benzylidenemalononitriles through an SNAr reaction indicates the versatility of these compounds in creating naphtho[1,2-b]pyran derivatives, which have diverse applications in chemical synthesis and possibly in the development of new materials or pharmaceuticals (Dell, Bloxham, & Smith, 1994). Another study describes the synthesis of thieno[2,3-b][1,6]naphthyridines, further demonstrating the chemical versatility of compounds related to N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (Geies, Abdel-Hafez, Lancelot, & El-kashef, 1993).
Pharmacological Applications
Research into the pharmacological applications of related compounds has shown promising results in various areas:
- Antimicrobial Activity : A study on 1-(1-naphthylmethyl)-piperazine demonstrated its potential as a novel efflux pump inhibitor, capable of reversing multidrug resistance in Escherichia coli, highlighting its significance in addressing antibiotic resistance (Kern, Steinke, Schumacher, Schuster, von Baum, & Bohnert, 2006).
- Fluorescence and Photophysical Studies : Compounds with piperazine substituents have been studied for their luminescent properties and photo-induced electron transfer, suggesting applications in materials science and potentially in developing fluorescence-based sensors (Gan, Chen, Chang, & Tian, 2003).
Biomedical Imaging and Diagnostics
Some derivatives have been explored for their applications in biomedical imaging and diagnostics. For instance, piperazine appended naphthalimide-BODIPYs were investigated for their solvatochromism and aggregation-induced emission properties, offering potential use in live cell lysosomal tracking, which could be significant in biomedical research and diagnostics (Dwivedi, Singh, Ali, Sharma, Mobin, & Pandey, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-1-(2-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTLQJOAIDMEFS-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)
![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

